molecular formula C10H14BrNO B8353919 4-Bromo-1-isopentylpyridin-2(1H)-one

4-Bromo-1-isopentylpyridin-2(1H)-one

Cat. No.: B8353919
M. Wt: 244.13 g/mol
InChI Key: DFEPEYKJYRODLN-UHFFFAOYSA-N
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Description

4-Bromo-1-isopentylpyridin-2(1H)-one is a brominated pyridinone derivative featuring an isopentyl (3-methylbutyl) substituent at the N1 position and a bromine atom at the C4 position. Its molecular formula is C₉H₁₂BrNO, with a molecular weight of 230.11 g/mol (CAS: 1620698-93-2) . This compound is frequently utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, owing to the reactivity of the bromine atom .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

4-bromo-1-(3-methylbutyl)pyridin-2-one

InChI

InChI=1S/C10H14BrNO/c1-8(2)3-5-12-6-4-9(11)7-10(12)13/h4,6-8H,3,5H2,1-2H3

InChI Key

DFEPEYKJYRODLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC(=CC1=O)Br

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional properties of 4-Bromo-1-isopentylpyridin-2(1H)-one can be contextualized by comparing it to analogs with variations in substituent type, position, and chain length. Below is a detailed analysis supported by experimental and synthetic data.

Structural and Physicochemical Properties

Table 1: Key Properties of this compound and Analogs

Compound Name Substituent Molecular Formula MW (g/mol) CAS Number Notable Properties
This compound Isopentyl (C4-Br) C₉H₁₂BrNO 230.11 1620698-93-2 High lipophilicity; used in Pd-catalyzed Suzuki couplings
4-Bromo-1-isobutylpyridin-2(1H)-one Isobutyl (C4-Br) C₉H₁₂BrNO 230.11 1127499-22-2 Shorter branched chain reduces steric hindrance vs. isopentyl
5-Bromo-1-isopropylpyridin-2(1H)-one Isopropyl (C5-Br) C₈H₁₀BrNO 216.08 851087-08-6 Bromine at C5 alters electronic distribution; lower MW
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)... THP-4-yl (C4-Br) C₁₀H₁₂BrNO₂ 258.11 1425045-05-1 Cyclic ether enhances polarity; higher MW impacts solubility
4-Bromo-1-(2-methoxyphenyl)pyridin-2... 2-Methoxyphenyl C₁₂H₁₀BrNO₂ 280.12 1242260-12-3 Aromatic group introduces π-stacking potential; increased stability
Key Observations:
  • Substituent Effects: Alkyl Chains: The isopentyl group (C5) in the target compound provides greater lipophilicity compared to isobutyl (C4) or isopropyl (C3) analogs, which may enhance bioavailability in drug design . Cyclic vs. Linear Substituents: The tetrahydro-2H-pyran-4-yl group introduces oxygen atoms, increasing polarity and hydrogen-bonding capacity, which could improve aqueous solubility relative to alkyl chains .
  • Bromine Position: Moving bromine from C4 (target compound) to C5 () alters the electronic landscape of the pyridinone ring, affecting regioselectivity in substitution reactions.
Cross-Coupling Reactions
  • The target compound undergoes Suzuki-Miyaura coupling with bis(pinacolato)diborane under Pd catalysis to form boronic ester derivatives, critical for constructing biaryl systems .
  • Comparison with Analogs :
    • 5-Bromo-1-isopropylpyridin-2(1H)-one : The C5-bromine may lead to slower coupling kinetics due to reduced electrophilicity at the meta position .
    • 4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one : The electron-rich aryl group could stabilize Pd intermediates, accelerating coupling rates .
Stability and Functionalization
  • Hydrolytic Stability: The isopentyl chain’s hydrophobicity may protect the pyridinone core from hydrolysis compared to polar substituents like THP .
  • Steric Effects : Isobutyl and isopropyl analogs exhibit reduced steric bulk, facilitating nucleophilic attacks at the C4 position .

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